molecular formula C12H9NO2 B167123 2-Nitrobiphenyl CAS No. 86-00-0

2-Nitrobiphenyl

Cat. No. B167123
Key on ui cas rn: 86-00-0
M. Wt: 199.2 g/mol
InChI Key: YOJKKXRJMXIKSR-UHFFFAOYSA-N
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Patent
US09312502B2

Procedure details

A three neck flask was charged with 2-nitrobiphenyl (1 mol), iron trichloride (55 mmol), and water (200 mL) and set to stir under a nitrogen atmosphere for 30 minutes. Bromine (1.25 mol) was added dropwise over the course of one hour, then set to reflux for four hours, cooled to 60° C., and stirred for 12 hours. Sodium bisulfate (500 mmol) was added slowly, and the mixture rinsed three times with water (200 mL), twice with 5% sodium hydroxide solution (100 ml) and twice more with water (200 mL). The solids were dissolved in dichloromethane, dried over magnesium sulfate, and flashed chromatographed over silica with dichloromethane as the eluent. The solvent was removed under reduced pressure and the crude product recrystallized from ethanol to give 4′-bromo-2-nitrobiphenyl in 35% yield.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
55 mmol
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.25 mol
Type
reactant
Reaction Step Two
Quantity
500 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([O-:3])=[O:2].[Br:16]Br.S(=O)(=O)(O)[O-].[Na+]>[Fe](Cl)(Cl)Cl.O>[Br:16][C:13]1[CH:12]=[CH:11][C:10]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N+:1]([O-:3])=[O:2])=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
55 mmol
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.25 mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
500 mmol
Type
reactant
Smiles
S([O-])(O)(=O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir under a nitrogen atmosphere for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for four hours
Duration
4 h
STIRRING
Type
STIRRING
Details
stirred for 12 hours
Duration
12 h
WASH
Type
WASH
Details
the mixture rinsed three times with water (200 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The solids were dissolved in dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
flashed chromatographed over silica with dichloromethane as the eluent
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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